2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a versatile chemical compound known for its unique structural properties and wide range of applications in scientific research. This compound features a piperazine ring substituted with a sulfonyl group and an ethanol moiety, making it valuable in medicinal chemistry, drug discovery, and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-diethoxy-4-methylbenzenesulfonyl chloride and piperazine.
Reaction Conditions: The sulfonyl chloride reacts with piperazine in the presence of a base such as triethylamine to form the sulfonyl piperazine intermediate.
Ethanol Addition: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the sulfonylation reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Sulfides.
Substitution Products: Various substituted piperazines depending on the reagents used.
Scientific Research Applications
2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has numerous applications in scientific research:
Medicinal Chemistry: Used in the design and synthesis of new pharmaceutical agents.
Drug Discovery: Acts as a lead compound in the development of drugs targeting neurological and psychiatric disorders.
Pharmaceutical Development: Employed in the formulation of drugs due to its stability and bioavailability.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulating signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol: Lacks the diethoxy groups, resulting in different pharmacological properties.
2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol: Similar structure but with methoxy groups instead of ethoxy, affecting its reactivity and applications.
Uniqueness
2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable tool in various fields of research.
Properties
IUPAC Name |
2-[4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5S/c1-4-23-15-13-17(16(24-5-2)12-14(15)3)25(21,22)19-8-6-18(7-9-19)10-11-20/h12-13,20H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOKTOVJKRQKKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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